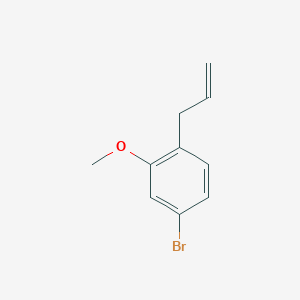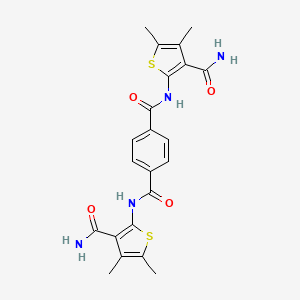
N-(furan-2-ylmethyl)-N'-(3-methylbutyl)butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-N’-(3-methylbutyl)butanediamide is an organic compound that features a furan ring attached to a butanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-N’-(3-methylbutyl)butanediamide typically involves the reaction of furan-2-carboxaldehyde with 3-methylbutylamine to form an intermediate Schiff base. This intermediate is then reacted with butanediamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of N-(furan-2-ylmethyl)-N’-(3-methylbutyl)butanediamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The furan ring in N-(furan-2-ylmethyl)-N’-(3-methylbutyl)butanediamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the furan ring or the amide groups.
Substitution: The furan ring and the amide groups can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-N’-(3-methylbutyl)butanediamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers explore its potential as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N’-(3-methylbutyl)butanediamide involves its interaction with specific molecular targets. The furan ring and the amide groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(furan-2-ylmethyl)-N’-(2-methylpropyl)butanediamide
- N-(furan-2-ylmethyl)-N’-(3-methylbutyl)pentanediamide
- N-(furan-2-ylmethyl)-N’-(3-methylbutyl)hexanediamide
Comparison: N-(furan-2-ylmethyl)-N’-(3-methylbutyl)butanediamide is unique due to its specific combination of the furan ring and the butanediamide backbone. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. The presence of the furan ring can influence its electronic properties and interactions with other molecules, making it distinct from other butanediamide derivatives.
Properties
Molecular Formula |
C14H22N2O3 |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N'-(furan-2-ylmethyl)-N-(3-methylbutyl)butanediamide |
InChI |
InChI=1S/C14H22N2O3/c1-11(2)7-8-15-13(17)5-6-14(18)16-10-12-4-3-9-19-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,15,17)(H,16,18) |
InChI Key |
ARPQQOBKULYBOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CCC(=O)NCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12452384.png)
![methyl 2-({N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B12452391.png)
![N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide](/img/structure/B12452396.png)
![N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12452413.png)
![2-{[(E)-1H-indol-3-ylmethylidene]amino}benzamide](/img/structure/B12452415.png)


![1-tert-Butyl-6-oxo-4-trifluoromethyl-6,7-dihydro-1H-pyrrolo-[2,3-b]-pyridine-3-carbonitrile](/img/structure/B12452445.png)
![(2E)-3-{[4-(Piperidine-1-sulfonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B12452456.png)

![1-[2-(4-Aminoanilino)cyclopenten-1-yl]-2,2,3,3-tetrafluoro-propan-1-one](/img/structure/B12452473.png)
![5-Bromo-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12452474.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[(thiophen-2-ylacetyl)amino]benzamide](/img/structure/B12452475.png)

